N-methacryloyl-L-proline

Description

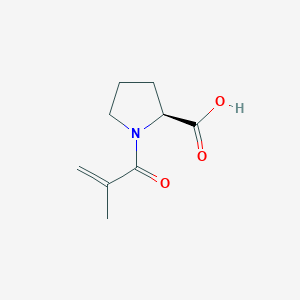

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAYUJDJZUWFDO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527884 | |

| Record name | 1-(2-Methylacryloyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51161-88-7 | |

| Record name | 1-(2-Methylacryloyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-methacryloyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-methacryloyl-L-proline, a valuable monomer for the development of novel polymers with applications in drug delivery, biomaterials, and other advanced therapeutic systems. This document details the experimental protocols for its synthesis and outlines the key analytical techniques for its structural and purity verification.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of L-proline with methacryloyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is conducted under alkaline conditions to facilitate the nucleophilic attack of the deprotonated amine group of L-proline on the electrophilic carbonyl carbon of methacryloyl chloride.

Experimental Protocol

This protocol is based on established methods for the N-acylation of amino acids[1][2][3][4].

Materials:

-

L-proline

-

Methacryloyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution of L-proline: A solution of L-proline is prepared by dissolving it in an aqueous solution of sodium hydroxide at a low temperature (typically 0-5 °C) with stirring. The molar ratio of NaOH to L-proline is crucial for the deprotonation of the secondary amine.

-

Addition of Methacryloyl Chloride: Methacryloyl chloride, dissolved in an inert organic solvent such as dichloromethane, is added dropwise to the L-proline solution while maintaining the low temperature and vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-11) by the concurrent addition of an aqueous NaOH solution.

-

Reaction: The reaction mixture is stirred for several hours at a low temperature, followed by stirring at room temperature to ensure the completion of the reaction.

-

Work-up and Extraction: The organic layer is separated, and the aqueous layer is acidified to a pH of approximately 2-3 using dilute hydrochloric acid. The acidified aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the product.

-

Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system to obtain a pure, crystalline solid.

Characterization of this compound

The successful synthesis and purity of this compound are confirmed through various analytical techniques. This section details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 51161-88-7 | [1] |

| Molecular Formula | C₉H₁₃NO₃ | [1] |

| Molecular Weight | 183.20 g/mol | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the methacryloyl group and the proline ring protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Methacryloyl vinyl protons (=CH₂) | 5.0 - 5.5 | m | 2H |

| Methacryloyl methyl protons (-CH₃) | 1.8 - 2.0 | s | 3H |

| Proline α-CH | 4.2 - 4.5 | m | 1H |

| Proline δ-CH₂ | 3.4 - 3.7 | m | 2H |

| Proline β-CH₂ and γ-CH₂ | 1.8 - 2.3 | m | 4H |

| Carboxylic acid proton (-COOH) | 10.0 - 13.0 | br s | 1H |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent used and the presence of rotamers due to the amide bond.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carboxylic acid carbonyl (C=O) | 170 - 175 |

| Amide carbonyl (C=O) | 165 - 170 |

| Methacryloyl quaternary carbon (=C<) | 138 - 142 |

| Methacryloyl vinyl carbon (=CH₂) | 115 - 120 |

| Proline α-C | 58 - 62 |

| Proline δ-C | 45 - 50 |

| Proline β-C and γ-C | 20 - 35 |

| Methacryloyl methyl (-CH₃) | 18 - 22 |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |

| C=O stretch (amide) | 1620 - 1650 | Strong |

| C=C stretch (alkene) | 1630 - 1640 | Medium |

| C-H stretch (alkane) | 2850 - 3000 | Medium |

| N-H bend (amide) | 1510 - 1550 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For this compound (C₉H₁₃NO₃), the expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would correspond to its molecular weight.

-

Expected [M+H]⁺: m/z ≈ 184.09

The fragmentation pattern in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for proline-containing molecules involve cleavage at the bonds adjacent to the proline ring and within the methacryloyl group[5][6][7][8].

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic protocol offers a reliable method for its preparation, and the outlined characterization techniques are essential for verifying its structure and purity. This information is critical for researchers and professionals in drug development and materials science who intend to utilize this versatile monomer in their applications. The provided data and workflows serve as a valuable resource for the successful synthesis and quality control of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. data.epo.org [data.epo.org]

- 3. data.epo.org [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methacryloyl-L-proline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methacryloyl-L-proline is a functionalized amino acid derivative that combines the biocompatibility of L-proline with a polymerizable methacryloyl group. This unique structure makes it a valuable monomer for the synthesis of advanced polymers with applications in drug delivery, tissue engineering, and other biomedical fields. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and polymerization of this compound, along with insights into the biological context of its constituent components.

Physicochemical Properties

This compound is a chiral molecule inheriting the stereochemistry of the L-proline precursor. Its physicochemical properties are crucial for its handling, polymerization, and the ultimate performance of the resulting polymers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₁₃NO₃ | [1] |

| Molecular Weight | 183.2 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from L-proline properties[2] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis of this compound

The synthesis of this compound typically involves the acylation of the secondary amine of L-proline with methacryloyl chloride. This reaction is usually performed in an aqueous alkaline solution at low temperatures to prevent hydrolysis of the acid chloride and to control the reaction exotherm.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-proline

-

Methacryloyl chloride

-

Sodium hydroxide (or other suitable base)

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Deionized water

Procedure:

-

Dissolution: L-proline is dissolved in an aqueous solution of sodium hydroxide, typically at a temperature maintained between 0 and 5 °C using an ice bath. The basic solution deprotonates the carboxylic acid and neutralizes the HCl byproduct formed during the reaction.

-

Acylation: Methacryloyl chloride is added dropwise to the cooled L-proline solution with vigorous stirring. The temperature is carefully monitored and maintained in the 0-5 °C range.

-

Reaction Monitoring: The reaction is allowed to proceed for a specified time, often several hours, while maintaining the low temperature and stirring. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to a pH of approximately 2-3. This step protonates the carboxylic acid group of the product, causing it to be less water-soluble.

-

Extraction: The product is then extracted from the aqueous solution using a suitable organic solvent, such as ethyl acetate. This is typically performed multiple times to ensure a good yield.

-

Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound may be further purified by recrystallization or column chromatography to obtain a product of high purity.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Polymerization of this compound

This compound can be polymerized through various techniques, most commonly via free-radical polymerization, to form poly(this compound). The properties of the resulting polymer can be tailored by controlling the polymerization conditions and by copolymerizing with other monomers.

Experimental Protocol: Free-Radical Polymerization

Materials:

-

This compound (monomer)

-

A free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or potassium persulfate for aqueous polymerization)

-

Solvent (e.g., dimethylformamide (DMF), water, or an alcohol)

-

Chain transfer agent (optional, for molecular weight control)

-

Nitrogen or Argon gas (for deoxygenation)

Procedure:

-

Monomer Solution Preparation: The this compound monomer is dissolved in the chosen solvent in a reaction vessel.

-

Deoxygenation: The solution is deoxygenated by bubbling with an inert gas (nitrogen or argon) for a period of time (e.g., 30-60 minutes) to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Initiator Addition: The free-radical initiator is added to the deoxygenated monomer solution.

-

Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C for AIBN) and stirred for a predetermined duration to allow for polymerization to occur.

-

Termination and Precipitation: The polymerization is terminated, often by cooling the reaction mixture. The polymer is then isolated by precipitation in a non-solvent (e.g., diethyl ether or hexane).

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.

Polymerization Workflow Diagram

References

An In-Depth Technical Guide to N-methacryloyl-L-proline (CAS: 51161-88-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methacryloyl-L-proline is a functional monomer that combines the polymerizable methacryloyl group with the biocompatible and structurally unique amino acid, L-proline. This monomer is a valuable building block for the synthesis of advanced polymers with a range of applications in biomaterials and drug delivery. Polymers derived from this compound, particularly poly(this compound), exhibit interesting properties such as thermoresponsiveness and biological activity, making them a subject of growing interest in scientific research. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its corresponding polymers, with a focus on their potential in drug development.

Chemical and Physical Properties

This compound is a chiral molecule with the following properties:

| Property | Value | Reference |

| CAS Number | 51161-88-7 | [1] |

| Molecular Formula | C₉H₁₃NO₃ | [1] |

| Molecular Weight | 183.2 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water and polar organic solvents. |

Synthesis and Polymerization

Synthesis of this compound

A common method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of L-proline with methacryloyl chloride in an alkaline aqueous medium.

Experimental Protocol: Synthesis of this compound

-

Dissolution of L-proline: Dissolve L-proline in an aqueous solution of sodium hydroxide at a low temperature (typically 0-5 °C) with stirring. The molar ratio of L-proline to sodium hydroxide is usually 1:2.

-

Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride dropwise to the L-proline solution while maintaining the low temperature and vigorous stirring. The molar ratio of L-proline to methacryloyl chloride is typically 1:1.1.

-

Reaction: Continue the reaction at low temperature for several hours. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-11) by the addition of sodium hydroxide solution as needed.

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2-3 with a strong acid, such as hydrochloric acid. This will precipitate the this compound product.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water to remove any unreacted L-proline and salts, and then dried under vacuum to yield the final product.

Polymerization of this compound

This compound can be polymerized through various techniques, including conventional free radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is particularly advantageous as it allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[2]

Experimental Protocol: RAFT Polymerization of this compound

-

Reaction Setup: In a Schlenk flask, dissolve this compound, a RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent (e.g., dimethylformamide, DMF).

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

-

Termination and Precipitation: Terminate the polymerization by rapidly cooling the flask in an ice bath. Precipitate the resulting polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).

-

Purification: Collect the polymer precipitate by filtration or centrifugation, wash it several times with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum.

Applications in Drug Development and Biomaterials

Drug Delivery Systems

Polymers based on this compound are promising candidates for the development of advanced drug delivery systems. Their stimuli-responsive nature, particularly thermoresponsiveness, allows for the controlled release of therapeutic agents.

Thermoresponsive Hydrogels for Sustained Drug Release:

Hydrogels synthesized from this compound and its derivatives have demonstrated thermoresponsive behavior, exhibiting a lower critical solution temperature (LCST). Below the LCST, the hydrogel is swollen and can encapsulate drug molecules. Above the LCST, the hydrogel collapses and releases the entrapped drug.

A notable example is the use of thermoresponsive hydrogels based on acryloyl-L-proline methyl ester for the long-acting delivery of testosterone.[3] In this study, a hydrogel composed of poly(acryloyl-L-proline methyl ester-co-2-hydroxypropyl methacrylate) provided a constant daily release of approximately 30 µg of testosterone for over 54 weeks when implanted subcutaneously in rats.[3]

| Drug Delivery System | Polymer Composition | Drug | Release Profile | Reference |

| Thermoresponsive Hydrogel | poly(acryloyl-L-proline methyl ester-co-2-hydroxypropyl methacrylate) | Testosterone | ~30 µ g/day for 54 weeks | [3] |

Biomaterials: Enhanced Glass Ionomer Cements

This compound has been successfully incorporated into glass ionomer cements (GICs) to enhance their mechanical properties for dental applications. The addition of this proline-containing monomer into the polyacid matrix of GICs leads to a significant improvement in compressive strength, diametral tensile strength, and biaxial flexural strength.[4]

| Mechanical Property | Conventional GIC (Fuji II) | This compound Modified GIC | % Improvement | Reference |

| Compressive Strength | 161-166 MPa | 195-210 MPa | ~27% | [4] |

| Diametral Tensile Strength | 12-14 MPa | 19-26 MPa | ~94% | [4] |

| Biaxial Flexural Strength | 13-18 MPa | 38-46 MPa | ~170% | [4] |

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound itself have not been extensively elucidated, polymers containing N-acryl amino acids, including proline, have been shown to exhibit biological activities such as heparanase inhibition and the release of basic fibroblast growth factor (bFGF).[5] These activities suggest potential interactions with key signaling pathways involved in cancer progression and tissue regeneration.

Heparanase Inhibition

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on the cell surface.[6] Overexpression of heparanase is associated with increased tumor growth, metastasis, and angiogenesis. Inhibition of heparanase is therefore a promising strategy for cancer therapy. Proline-rich polymers can act as mimics of heparan sulfate and competitively inhibit heparanase activity.

Basic Fibroblast Growth Factor (bFGF) Release

Basic fibroblast growth factor (bFGF) is a potent signaling molecule involved in cell proliferation, differentiation, and angiogenesis.[7] It is sequestered in the ECM by binding to heparan sulfate. Polymers that can displace bFGF from HSPGs can promote its biological activity. Poly(N-acryl amino acids) containing proline have been shown to facilitate the release of bFGF.[5]

Biocompatibility and Cytotoxicity

The biocompatibility of materials intended for biomedical applications is of paramount importance. Studies on glass ionomer cements modified with a terpolymer containing this compound showed low cytotoxicity, comparable to the commercial control, as assessed by evaluating C2C12 cell metabolism with an MTT assay. The experimental group showed only a slight, statistically insignificant reduction in cell metabolism and number compared to the control group. This suggests that the incorporation of this compound does not adversely affect the biocompatibility of the material.

While specific IC50 values for homopolymers of this compound are not widely reported, the inherent biocompatibility of the L-proline moiety suggests that these polymers are likely to have a favorable safety profile. However, further comprehensive cytotoxicity studies are warranted to fully establish their safety for various drug delivery applications.

Conclusion

This compound is a versatile monomer that provides a gateway to a range of functional polymers with significant potential in drug development and biomaterials science. Its straightforward synthesis and polymerizability, coupled with the unique properties of the resulting polymers, including thermoresponsiveness and biological activity, make it an attractive candidate for further research. The ability of poly(this compound) to inhibit heparanase and modulate bFGF signaling opens up new avenues for the development of novel therapeutics for cancer and regenerative medicine. Future work should focus on a more detailed elucidation of the structure-property relationships of these polymers and a thorough investigation of their in vivo efficacy and safety.

References

- 1. scbt.com [scbt.com]

- 2. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Thermo-responsive hydrogels based on acryloyl-L-proline methyl ester and their use as long-acting testosterone delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Poly(N-acryl amino acids): a new class of biologically active polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heparanase: from basic research to therapeutic applications in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

N-Methacryloyl-L-proline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, synthesis, and characterization of N-methacryloyl-L-proline, a functionalized amino acid with potential applications in biomaterials and drug delivery systems.

Molecular Structure and Properties

This compound is a derivative of the amino acid L-proline, where a methacryloyl group is attached to the nitrogen atom of the pyrrolidine ring. This modification introduces a polymerizable vinyl group while retaining the chiral center and the carboxylic acid functionality of the parent amino acid.

The key structural features include the pyrrolidine ring from proline, which imparts conformational rigidity, the chiral center at the alpha-carbon, the carboxylic acid group capable of participating in hydrogen bonding and salt formation, and the reactive methacryloyl group that allows for polymerization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51161-88-7 | [1][2] |

| Molecular Formula | C₉H₁₃NO₃ | [1][2] |

| Molecular Weight | 183.2 g/mol | [1] |

Synthesis of this compound

Proposed Experimental Protocol

Materials:

-

L-proline

-

Methacryloyl chloride

-

Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Hydrochloric acid (HCl) for acidification

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

Dissolution: L-proline is dissolved in an aqueous solution of sodium hydroxide at a low temperature (typically 0-5 °C) to form the sodium salt of the amino acid and to neutralize the subsequently formed HCl.

-

Acylation: Methacryloyl chloride, dissolved in an inert organic solvent such as dichloromethane, is added dropwise to the cooled L-proline solution with vigorous stirring. The temperature is maintained at 0-5 °C throughout the addition.

-

Reaction: The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the organic layer is separated. The aqueous layer is acidified with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Extraction: The product is then extracted from the aqueous phase using a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic features can be predicted based on the known spectra of L-proline and various methacryloyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinylic (=CH₂) | 5.3 - 5.8 | Two singlets or multiplets |

| α-CH (pyrrolidine) | 4.3 - 4.6 | Multiplet |

| δ-CH₂ (pyrrolidine) | 3.4 - 3.7 | Multiplet |

| β, γ-CH₂ (pyrrolidine) | 1.8 - 2.3 | Multiplets |

| Methyl (-CH₃) | ~1.9 | Singlet |

| Carboxylic acid (-COOH) | >10 | Broad singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (Amide) | 168 - 172 |

| Carbonyl (Carboxylic Acid) | 175 - 180 |

| Quaternary Carbon (vinylic) | 138 - 142 |

| Methylene Carbon (vinylic) | 120 - 125 |

| α-Carbon (pyrrolidine) | 58 - 62 |

| δ-Carbon (pyrrolidine) | 45 - 50 |

| β, γ-Carbons (pyrrolidine) | 24 - 32 |

| Methyl Carbon | 18 - 22 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| C-H (Aliphatic & Vinylic) | 2850-3100 | Stretching |

| C=O (Carboxylic Acid) | 1700-1730 | Stretching |

| C=O (Amide) | 1630-1660 | Stretching (Amide I band) |

| C=C (Vinylic) | 1620-1640 | Stretching |

| C-N | 1180-1360 | Stretching |

Mass Spectrometry (MS)

The expected molecular ion peak [M+H]⁺ in the mass spectrum would be at m/z 184.0863, corresponding to the molecular formula C₉H₁₄NO₃⁺. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da), the methacryloyl group, and fragmentation of the pyrrolidine ring.

Potential Applications in Research and Drug Development

This compound is a versatile monomer that can be used to create novel polymers and hydrogels with tailored properties. Its biocompatibility, derived from the amino acid backbone, and the presence of a reactive carboxylic acid group make it a promising candidate for various biomedical applications.

-

Hydrogel Formation: The methacryloyl group allows for free-radical polymerization to form hydrogels. These hydrogels can be designed to be stimuli-responsive, for example, to changes in pH due to the carboxylic acid group. Such hydrogels have potential applications in controlled drug release and tissue engineering.

-

Biomaterial Functionalization: The carboxylic acid group can be used for further chemical modification, such as conjugation of drugs, peptides, or other bioactive molecules. This allows for the creation of functionalized biomaterials with specific biological activities.

-

Dental Materials: Research has shown its use in the formulation of glass ionomer cements, where it can enhance mechanical properties.[4]

Signaling Pathways and Biological Interactions

Currently, there is a lack of specific research on the direct interaction of this compound with cellular signaling pathways. While L-proline itself is known to influence various cellular processes, it cannot be assumed that its N-methacryloyl derivative will have similar effects. The addition of the methacryloyl group significantly alters the molecule's size, polarity, and reactivity, which would likely lead to different biological interactions. Future research is needed to elucidate the specific biological effects and potential signaling pathways modulated by this compound and its polymeric derivatives.

Conclusion

This compound is a functional monomer with significant potential in the development of advanced biomaterials. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted characterization data. Further experimental validation is necessary to fully explore its properties and biological interactions for applications in drug delivery and regenerative medicine.

References

Navigating the Solubility Landscape of N-methacryloyl-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methacryloyl-L-proline (NMLP) is a functionalized amino acid derivative of significant interest in the development of biocompatible polymers, hydrogels, and drug delivery systems. Its unique structure, combining a polymerizable methacryloyl group with the chirality and biocompatibility of L-proline, makes it a valuable monomer for creating advanced biomaterials. A critical parameter for its application in synthesis, purification, and formulation is its solubility in various solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound, addresses the current data gap, and offers a standardized experimental protocol for its precise determination.

Introduction to this compound

This compound is a chiral monomer that possesses a reactive double bond, making it suitable for radical polymerization. The L-proline moiety imparts specific stereochemistry and potential for biological interactions, which is highly desirable in biomedical applications. Understanding its solubility is paramount for controlling polymerization kinetics, developing purification strategies, and formulating NMLP-based materials.

Qualitative Solubility Profile of this compound

Quantitative Solubility Data of Related Proline Derivatives

To provide a framework for understanding the potential solubility behavior of this compound, this section presents quantitative solubility data for the parent amino acid, L-proline, and a closely related derivative, N-acetyl-L-proline. These data offer insights into how modifications to the proline structure influence its interaction with different solvents.

L-Proline Solubility

L-proline, being a zwitterionic amino acid, exhibits high polarity and is readily soluble in polar protic solvents, particularly water. Its solubility in various organic solvents is more limited.

Table 1: Quantitative Solubility of L-Proline in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | 162 |

| Methanol | Data not available in g/100mL | - |

| Dichloromethane | Data not available in g/100mL | - |

Note: While extensive data exists for L-proline in binary solvent systems and at different temperatures, this table provides a concise summary. For more detailed information, please refer to the cited literature.

N-acetyl-L-proline Solubility

The acetylation of the secondary amine in L-proline to form N-acetyl-L-proline alters its polarity and hydrogen bonding capabilities, which in turn affects its solubility profile.

Table 2: Quantitative Solubility of N-acetyl-L-proline

| Solvent System | pH | Solubility |

| Aqueous Buffer | 7.4 | >23.6 µg/mL[3] |

Note: The available data for N-acetyl-L-proline is limited but provides a key comparison point for an N-acylated proline derivative.

Factors Influencing the Solubility of this compound

The solubility of NMLP is governed by the interplay of its molecular structure and the properties of the solvent. The key influencing factors are:

-

Polarity: The presence of the carboxylic acid group and the amide linkage contributes to the molecule's polarity.

-

Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the amide carbonyl is a hydrogen bond acceptor.

-

Molecular Size and Shape: The methacryloyl group adds to the overall size and introduces a non-polar hydrocarbon character.

-

Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent will determine its ability to solvate the NMLP molecule.

The structural differences between L-proline, N-acetyl-L-proline, and this compound are key to understanding their differing solubilities.

References

- 1. US4105776A - Proline derivatives and related compounds - Google Patents [patents.google.com]

- 2. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. N-Acetyl-L-proline | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chiroptical Properties of N-Methacryloyl-L-proline Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chiroptical properties of N-methacryloyl-L-proline (NMLP) polymers. The unique stereochemistry of the L-proline moiety imparts distinct optical activity to these polymers, making them promising candidates for various applications, including chiral separations, asymmetric catalysis, and smart biomaterials. This document details the synthesis of the NMLP monomer and its subsequent polymerization, outlines experimental protocols for chiroptical characterization, and presents available quantitative data.

Synthesis and Polymerization

The synthesis of poly(this compound) involves two key stages: the synthesis of the this compound monomer and its subsequent polymerization.

Monomer Synthesis: this compound

The this compound monomer can be synthesized from L-proline and methacryloyl chloride. A detailed experimental protocol is as follows:

Materials:

-

L-proline

-

Methacryloyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

Dissolve L-proline in an aqueous solution of sodium hydroxide at 0°C.

-

Slowly add a solution of methacryloyl chloride in dichloromethane to the L-proline solution while maintaining the temperature at 0°C and vigorously stirring.

-

Continue the reaction for several hours at room temperature.

-

After the reaction is complete, acidify the aqueous phase with hydrochloric acid to a pH of approximately 2-3.

-

Extract the product into dichloromethane.

-

Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the this compound monomer by recrystallization from a suitable solvent system, such as dichloromethane/hexane.

Polymerization of this compound

Poly(this compound) can be synthesized via free-radical polymerization. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly suitable for obtaining polymers with well-defined molecular weights and narrow molecular weight distributions.

General Protocol for Free-Radical Polymerization:

-

Dissolve the this compound monomer in a suitable solvent (e.g., methanol, water).

-

Add a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or a water-soluble initiator like 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50).

-

Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon).

-

Heat the reaction mixture to the appropriate temperature (typically 50-70°C) to initiate polymerization.

-

Allow the polymerization to proceed for a specified time to achieve the desired conversion.

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Purify the polymer by precipitation in a non-solvent (e.g., diethyl ether or hexane) and subsequent drying under vacuum.

Chiroptical Properties and Characterization

The chiroptical properties of poly(this compound) are primarily investigated using Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy. These techniques provide valuable information about the secondary structure and conformational behavior of the polymer in solution.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For poly(this compound), the CD spectrum is sensitive to the polymer's backbone conformation, which is influenced by factors such as solvent polarity and temperature. The presence of the proline ring restricts the conformational freedom of the polymer backbone, often leading to the adoption of a polyproline II (PPII) type helix, which is characterized by a strong negative band around 205 nm and a weak positive band around 228 nm in aqueous solutions.

Experimental Protocol for CD Spectroscopy:

-

Sample Preparation:

-

Dissolve the purified poly(this compound) in the desired solvent (e.g., water, methanol, trifluoroethanol).

-

The concentration should be adjusted to maintain the absorbance below 1.0 in the wavelength range of interest, typically between 0.1 and 1.0 mg/mL.

-

Use a buffer with low absorbance in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.0). Avoid high concentrations of chloride ions.

-

Filter the solution to remove any particulate matter.

-

-

Instrumentation and Measurement:

-

Use a calibrated CD spectrometer.

-

Record the spectrum in the far-UV region (typically 190-260 nm).

-

Use a quartz cuvette with a suitable path length (e.g., 0.1 to 1.0 mm).

-

Record a baseline spectrum of the solvent/buffer and subtract it from the sample spectrum.

-

Average multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × M) / (c × l × 10) where:

-

mdeg is the observed ellipticity in millidegrees

-

M is the mean residue weight of the polymer

-

c is the concentration of the polymer in g/mL

-

l is the path length of the cuvette in cm

-

-

Quantitative Chiroptical Data

Currently, there is a limited amount of publicly available, comprehensive quantitative chiroptical data specifically for the homopolymer of this compound. However, studies on related polyproline derivatives and copolymers containing this compound provide valuable insights. The following table summarizes expected trends and representative data from related systems.

Table 1: Representative Chiroptical Data for Proline-Based Polymers

| Polymer System | Solvent | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Reference |

| Poly(L-proline) | Water | ~228 | Positive (weak) | General Literature |

| ~206 | Negative (strong) | General Literature | ||

| Poly(N-acryloyl-L-proline methyl ester) | Water (0°C) | ~215 | Negative | [1] |

| Water (30°C) | ~215 | Decreased Intensity | [1] | |

| Cellulose-g-poly(N-acryloyl-L-proline) | Aqueous Solution | - | Confirmed Chiroptical Properties | Self-assembly and chiroptical property of poly(N-acryloyl-L-amino acid) grafted celluloses synthesized by RAFT polymerization |

Note: The specific values of molar ellipticity can vary depending on the polymer's molecular weight, concentration, and the specific experimental conditions.

Influence of Environmental Factors

The chiroptical properties of poly(this compound) are highly sensitive to environmental conditions, which can induce conformational changes in the polymer backbone.

Solvent Effects

The conformation of polyproline and its derivatives is known to be strongly influenced by the solvent. In aqueous solutions, the polyproline II (PPII) helix is generally favored. In less polar organic solvents, other conformations may become more prevalent. This solvent-dependent conformational behavior directly impacts the CD and ORD spectra.

Temperature Effects

Temperature can also induce conformational transitions in proline-based polymers. For some thermoresponsive proline-containing polymers, an increase in temperature can lead to a decrease in the intensity of the CD signal, indicating a transition to a more disordered state.[1]

Applications and Future Directions

The distinct chiroptical properties of poly(this compound) and its responsiveness to external stimuli make it a material of significant interest for various applications:

-

Chiral Stationary Phases: The inherent chirality of the polymer can be exploited for the separation of enantiomers in chromatography.

-

Asymmetric Catalysis: The defined chiral environment provided by the polymer can be used to catalyze stereoselective reactions.

-

Drug Delivery: The stimuli-responsive nature of some proline-based polymers could be utilized for the controlled release of therapeutic agents.

-

Biomaterials: The biocompatibility of amino acid-based polymers makes them suitable for applications in tissue engineering and as smart hydrogels.

Future research in this area will likely focus on the synthesis of well-defined block copolymers incorporating this compound to create novel self-assembling materials with tunable chiroptical and responsive properties. A more comprehensive understanding of the structure-property relationships, supported by detailed quantitative chiroptical data, will be crucial for the rational design of these advanced functional polymers.

References

history and discovery of proline-based monomers

An In-Depth Technical Guide to the History and Discovery of Proline-Based Monomers

Introduction

Proline, a unique proteinogenic imino acid, stands apart from the canonical alpha-amino acids due to its secondary amine constrained within a pyrrolidine ring. This structural distinction imparts exceptional conformational rigidity, influencing peptide and protein architecture in profound ways. Beyond its structural role in biology, proline and its derivatives have emerged as powerful tools in synthetic chemistry and drug discovery. The journey from its initial isolation to its use as a versatile monomer and organocatalyst is a story of fundamental chemical discovery and innovative application. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, synthesis, and application of proline-based monomers, complete with key quantitative data, detailed experimental protocols, and visualizations of core pathways and workflows.

The Foundational Monomer: L-Proline

The story of proline begins at the turn of the 20th century. In 1900, the German chemist Richard Willstätter first isolated proline while studying N-methylproline and successfully synthesized it through the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane.[1] Just a year later, in 1901, Emil Fischer, a Nobel laureate renowned for his work on sugars and proteins, isolated proline from the protein casein.[2] The name "proline" itself is derived from pyrrolidine, the five-membered heterocyclic ring that forms its core structure.

Proline's structure is the key to its function. The pyrrolidine ring locks the dihedral angle φ of the peptide backbone at approximately -65°, severely restricting its conformational freedom compared to other amino acids.[3] This rigidity makes proline a common constituent of turns and loops in protein secondary structures and acts as a "helix breaker" by disrupting the stability of α-helices and β-sheets.[3][4] Unlike other amino acids, the peptide bond preceding a proline residue can exist in either a cis or trans conformation with a relatively small energy difference, an isomerization that can be a rate-limiting step in protein folding.[4]

Data Presentation: Physicochemical Properties

The fundamental properties of L-proline are summarized below, providing essential data for its application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO₂ | [5] |

| Molar Mass | 115.13 g·mol⁻¹ | [6] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 220–228 °C (decomposes) | [3][5] |

| Density | ~1.35 g/cm³ | [5] |

| Solubility in Water | 162 g/100 mL (at 25 °C) | [5] |

| pKa (carboxyl) | ~2.0 | [7] |

| pKa (amino) | ~10.6 | [3][7] |

| log P | -0.06 | [3] |

Natural Monomer Synthesis: The Biosynthetic Pathways

In biological systems, L-proline is a non-essential amino acid, meaning it can be synthesized de novo. The primary and most conserved pathway begins with the amino acid L-glutamate.[8] This process involves a series of enzymatic steps primarily occurring in the mitochondria and cytosol.

-

Phosphorylation: L-glutamate is first phosphorylated by γ-glutamyl kinase (GK), an ATP-dependent reaction, to form γ-glutamyl phosphate.

-

Reduction: The intermediate γ-glutamyl phosphate is then reduced by γ-glutamyl phosphate reductase (GPR) in an NADPH-dependent reaction to yield glutamate-γ-semialdehyde (GSA). In higher plants and animals, these first two steps are catalyzed by a single bifunctional enzyme, Δ¹-pyrroline-5-carboxylate synthetase (P5CS) .[8]

-

Cyclization & Reduction: GSA spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). This cyclic intermediate is then reduced to L-proline by Δ¹-pyrroline-5-carboxylate reductase (PYCR) , a reaction that consumes NADH or NADPH.[8]

An alternative pathway for proline synthesis exists, originating from ornithine, an intermediate in the urea cycle. Ornithine can be converted to P5C by the enzyme ornithine aminotransferase (OAT) , which then enters the final step of the primary pathway to be reduced to proline.[8]

The "Rediscovery": Proline in Asymmetric Organocatalysis

While proline's biological role was well-established, its potential in synthetic chemistry remained largely untapped for decades. A pivotal moment came in the 1970s with the nearly simultaneous discovery of the proline-catalyzed intramolecular aldol reaction by two independent industrial research groups.[9] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction , demonstrated that a simple, chiral amino acid could catalyze a complex carbon-carbon bond-forming reaction with high enantioselectivity.[9][10]

The original Hajos-Parrish procedure involved the cyclization of an achiral triketone using just 3 mol% of (S)-proline in dimethylformamide (DMF), yielding a chiral bicyclic ketol with an impressive 93% enantiomeric excess (ee).[9] This discovery laid the foundation for the entire field of asymmetric organocatalysis, which offers a green and metal-free alternative to traditional catalysts.

The mechanism proceeds through the formation of a nucleophilic enamine intermediate from the reaction of the secondary amine of proline with a ketone substrate.[10][11] This enamine then attacks an aldehyde or another ketone. The stereochemical outcome is controlled by a well-organized, hydrogen-bonded transition state, often rationalized by the Zimmerman-Traxler model, where the carboxylic acid group of proline plays a crucial role in activating the electrophile and orienting the reactants.[10]

Data Presentation: Performance in Asymmetric Aldol Reactions

The HPESW reaction and its subsequent developments demonstrated the remarkable efficiency and selectivity of proline as a catalyst.

| Reaction | Substrates | Catalyst Loading | Yield | Enantiomeric Excess (ee) | Reference(s) |

| Hajos-Parrish (1974) | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 3 mol% (S)-Proline | Quantitative | 93.4% | [9] |

| List, Barbas (2000) | Acetone + p-Nitrobenzaldehyde | 20-30 mol% (S)-Proline | 68% | 76% | [11][12] |

| MacMillan (2002) | Propanal + Benzaldehyde | 20 mol% (S)-Proline | 80% | >99% | [9] |

Proline-Based Monomers for Polymer Science

The unique properties of proline have inspired its use as a monomeric building block for the synthesis of functional polymers. By incorporating the proline moiety into a polymerizable scaffold, researchers can create materials with defined chirality, catalytic activity, and stimuli-responsive behavior.

A common strategy involves the synthesis of proline-containing methacrylate monomers. For example, tert-butoxycarbonyl (Boc)-Proline Methacryloyloxyethyl Ester (Boc-Pro-HEMA) can be synthesized and subsequently polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT).[13] This approach yields well-defined polymers with controlled molecular weights and narrow dispersity. The Boc protecting group can be later removed to expose the secondary amine of the proline ring, altering the polymer's solubility and enabling its use as a polymeric organocatalyst or for further functionalization.[13]

Applications in Drug Discovery and Development

Proline and its analogues are versatile building blocks, or "tectons," for the rational design of new bioactive molecules.[14] Their rigid structure is ideal for creating peptidomimetics that can lock a molecule into a specific bioactive conformation, enhancing binding affinity and metabolic stability. Over the past 15 years, the FDA has approved more than 15 drugs containing proline analogues.[15]

The applications are diverse:

-

Constrained Peptides: Proline derivatives are used to stabilize specific secondary structures, such as β-turns, which are often involved in protein-protein interactions.

-

Targeting Proline Metabolism: The proline metabolic pathway is upregulated in certain cancer cells and pathogens like Trypanosoma cruzi, making the enzymes in this pathway attractive targets for drug development.[2][16] Inhibiting proline uptake or synthesis can be a viable therapeutic strategy.[16]

-

Signaling Pathway Modulation: Proline metabolism is deeply intertwined with cellular signaling, including redox balance, the unfolded protein response, and pathways like PI3K/AKT and MYC.[2][17] Proline-based molecules can be designed to modulate these pathways for therapeutic benefit. For instance, potent, proline-based small-molecule inhibitors of the histone acetyltransferases p300/CBP have been identified as potential cancer therapeutics.

Experimental Protocols

Protocol 1: The Hajos-Parrish Asymmetric Intramolecular Aldol Reaction (Representative)

This protocol is representative of the original work that established proline as an asymmetric organocatalyst.

Materials:

-

2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (Substrate)

-

(S)-(-)-Proline (Catalyst)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate, Hexane (for chromatography)

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

Dissolve 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Add (S)-(-)-proline (0.03 eq, 3 mol%) to the solution.

-

Stir the reaction mixture at room temperature for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral bicyclic ketol, (3aS,7aS)-3a,4,7,7a-tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indanedione.

-

Characterize the product by NMR and determine the enantiomeric excess (ee) by chiral HPLC analysis. Expected Outcome: Quantitative yield, >93% ee.[9]

Protocol 2: Synthesis of a Proline-Based Methacrylate Monomer (Boc-Pro-HEMA)

This protocol describes the synthesis of a polymerizable proline monomer via esterification.

Materials:

-

N-Boc-L-proline

-

2-Hydroxyethyl methacrylate (HEMA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-proline (1.0 eq), HEMA (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Cool the flask to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Filter off the DCU precipitate and wash it with cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography to obtain Boc-Pro-HEMA as a pure product.

-

Characterize the monomer by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before polymerization.[13]

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proline - Wikipedia [en.wikipedia.org]

- 4. Amino Acids - Proline [biology.arizona.edu]

- 5. solechem.eu [solechem.eu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 8. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 10. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 11. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scirp.org [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]

N-Methacryloyl-L-proline: A Technical Guide to its Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methacryloyl-L-proline (NMLP) is a functionalized amino acid monomer that has garnered significant interest in the field of biomedical engineering. Its unique chemical structure, incorporating a polymerizable methacrylate group and the biocompatible, structurally significant L-proline moiety, allows for the creation of advanced "smart" polymers with a wide range of potential therapeutic and diagnostic applications. These polymers often exhibit stimuli-responsive behavior, reacting to changes in temperature and pH, making them ideal candidates for controlled drug delivery, tissue engineering scaffolds, and biocompatible adhesives. This technical guide provides a comprehensive overview of the synthesis, properties, and biomedical applications of NMLP-based polymers, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Introduction

The convergence of polymer chemistry and materials science with biology and medicine has led to the development of innovative biomaterials designed to interact with biological systems in a predictable and beneficial manner. Among these, stimuli-responsive or "smart" polymers, which undergo conformational and solubility changes in response to external stimuli such as temperature, pH, or specific biomolecules, are particularly promising. This compound (NMLP) is a monomer that embodies the principles of rational biomaterial design. The methacrylate group provides a versatile handle for polymerization, while the L-proline component imparts unique structural and biological properties. Proline's rigid five-membered ring structure can influence the secondary structure of the resulting polymer, and its presence in natural proteins like collagen suggests inherent biocompatibility. This guide will delve into the technical aspects of NMLP, providing researchers and drug development professionals with the foundational knowledge to explore its potential in their respective fields.

Synthesis and Polymerization of this compound

The synthesis of NMLP monomer and its subsequent polymerization are critical steps that dictate the final properties of the biomaterial.

Monomer Synthesis

This compound is typically synthesized via the Schotten-Baumann reaction, which involves the acylation of the secondary amine of L-proline with methacryloyl chloride in an aqueous alkaline solution.

Experimental Protocol: Synthesis of this compound

-

Dissolution of L-proline: Dissolve L-proline in a sodium hydroxide solution (e.g., 2 M NaOH) in an ice bath to maintain a low temperature.

-

Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride dropwise to the L-proline solution while vigorously stirring. The temperature should be maintained below 5°C to minimize hydrolysis of the acid chloride.

-

pH Adjustment: Throughout the addition, monitor and maintain the pH of the reaction mixture between 9 and 10 by adding NaOH solution as needed.

-

Reaction Time: Continue stirring the reaction mixture in the ice bath for several hours (e.g., 2-4 hours) after the addition of methacryloyl chloride is complete.

-

Acidification: After the reaction is complete, cool the mixture again in an ice bath and acidify to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl). This will precipitate the this compound product.

-

Extraction: Extract the product from the aqueous solution using an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure a good yield.

-

Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous salt like magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Polymerization Techniques

The polymerization of NMLP can be achieved through various methods, with controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being particularly useful for creating well-defined polymers with controlled molecular weights and narrow polydispersity.[1]

Experimental Protocol: RAFT Polymerization of this compound

-

Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the this compound monomer, a suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., azobisisobutyronitrile - AIBN) in a degassed solvent (e.g., 1,4-dioxane or dimethylformamide). The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the polymerization and should be carefully calculated based on the desired molecular weight.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

-

Polymerization: Place the sealed Schlenk flask in a preheated oil bath at a specific temperature (e.g., 70°C) and stir for the desired reaction time. The reaction time will influence the final monomer conversion and molecular weight.

-

Termination and Precipitation: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether).

-

Purification: Collect the precipitated polymer by filtration or centrifugation and wash it several times with the non-solvent to remove unreacted monomer and initiator.

-

Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Properties of this compound Based Polymers

Polymers derived from NMLP exhibit a range of interesting and useful properties, including stimuli-responsiveness and enhanced mechanical strength.

Stimuli-Responsive Behavior

Many NMLP-containing polymers are "smart" materials that respond to changes in their environment.

-

Thermoresponsiveness: Polymers of NMLP and its derivatives often exhibit a Lower Critical Solution Temperature (LCST), a temperature above which the polymer becomes insoluble in water.[1][2][3] This property is due to a shift in the balance between hydrophilic and hydrophobic interactions with changing temperature. Below the LCST, hydrogen bonding between the polymer and water molecules dominates, leading to solubility. Above the LCST, hydrophobic interactions between polymer chains become more favorable, causing the polymer to collapse and precipitate. This behavior is crucial for applications like injectable drug delivery systems that can form a gel at body temperature. Thermo-responsive hydrogels based on acryloyl-L-proline methyl ester show significant deswelling as the temperature is raised from 10°C to 37°C.[4]

-

pH-Responsiveness: The carboxylic acid group of the proline moiety can be protonated or deprotonated depending on the pH of the surrounding medium.[5] This change in ionization state alters the polymer's solubility and swelling behavior. At low pH, the carboxylic acid is protonated and less hydrophilic, while at higher pH, it is deprotonated, leading to increased charge repulsion and swelling of the polymer network.

Mechanical Properties

The incorporation of NMLP into polymer networks can significantly enhance their mechanical properties. For instance, NMLP-modified glass ionomer cements have shown substantial increases in compressive strength, diametral tensile strength, and biaxial flexural strength compared to commercial controls.[6]

Table 1: Mechanical Properties of this compound Modified Glass Ionomer Cement

| Property | NMLP-Modified GIC | Commercial Fuji II GIC (Control) | Percentage Increase |

| Compressive Strength (MPa) | 195 - 210 | 161 - 166 | ~27% |

| Diametral Tensile Strength (MPa) | 19 - 26 | 12 - 14 | ~94% |

| Biaxial Flexural Strength (MPa) | 38 - 46 | 13 - 18 | ~170% |

Data sourced from reference[6]

Biomedical Applications

The unique properties of NMLP-based polymers make them suitable for a variety of biomedical applications.

Drug Delivery

The stimuli-responsive nature of NMLP polymers is highly advantageous for controlled drug delivery.[7] Thermoresponsive hydrogels can be loaded with drugs in a liquid state at room temperature and then injected into the body, where they form a gel depot at physiological temperature, providing sustained drug release.[4] pH-responsive hydrogels can be designed to release their drug cargo in specific environments, such as the slightly acidic microenvironment of a tumor or a specific region of the gastrointestinal tract.

Table 2: In Vivo Drug Release from a Thermoresponsive Acryloyl-L-proline Methyl Ester Hydrogel

| Hydrogel Composition | Drug | Release Rate | Duration of Release |

| Poly(A-ProOMe-co-HPMA) | Testosterone | ~30 µ g/day (constant) | 54 weeks |

| Poly(A-ProOMe-co-14G) | Testosterone | Maximum at 1 week, then linear decrease | Undetectable after 7 weeks |

Data sourced from reference[4]

Tissue Engineering

While research on NMLP itself in tissue engineering is emerging, the closely related gelatin methacryloyl (GelMA) provides a strong precedent for its potential.[8][9][10] GelMA is widely used to create biocompatible and biodegradable hydrogel scaffolds that can support cell growth and tissue regeneration.[11][12][13][14] The methacryloyl groups allow for photocrosslinking, enabling the fabrication of scaffolds with controlled architectures. Given its proline content, a key component of collagen, NMLP could be used to create scaffolds with enhanced biomimetic properties.

Dental Applications

N-methacryloyl amino acid derivatives have been shown to improve the adhesion of composite resins to dentin.[15] They can expand the collapsed collagen network of acid-etched dentin, allowing for better infiltration of the adhesive resin and the formation of a more robust hybrid layer.

Table 3: Tensile Bond Strength of Dental Adhesives with N-methacryloyl Amino Acid Primers

| N-methacryloyl Amino Acid Primer | Tensile Bond Strength (MPa) |

| N-methacryloyl-γ-amino n-butyric acid (NMBu) | 13 - 15 |

| N-methacryloyl-α-glycine (NMGly) | 13 - 15 |

| N-methacryloyl-α-glutamic acid (NMGlu) | 13 - 15 |

| N-methacryloyl-α-hydroxyproline (NMHPro) | 6.6 |

| No NMAA (Control) | ~6.6 |

Data sourced from reference[15]

Biocompatibility

The biocompatibility of a biomaterial is paramount for its clinical translation. Proline is a naturally occurring amino acid, suggesting that NMLP-based polymers should have good biocompatibility. However, comprehensive in vitro and in vivo testing is essential.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Cell Culture: Seed a suitable cell line (e.g., fibroblasts or endothelial cells) in a 96-well plate and culture until they reach a desired confluency.

-

Material Extraction: Prepare extracts of the NMLP-based polymer by incubating the material in cell culture medium for a defined period (e.g., 24 hours) according to ISO 10993-5 standards.

-

Cell Treatment: Remove the culture medium from the cells and replace it with the material extracts at various concentrations. Include positive (toxic substance) and negative (fresh medium) controls.

-

Incubation: Incubate the cells with the extracts for a specified time (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Signaling Pathways and Molecular Interactions

The proline-rich nature of NMLP-based polymers suggests they may interact with biological systems in specific ways. Proline-rich motifs in proteins are known to mediate protein-protein interactions by binding to specific domains such as SH3 and WW domains, which are common in signaling proteins.

While direct evidence of NMLP polymers influencing specific signaling pathways is an active area of research, it is plausible that these synthetic polymers could mimic natural proline-rich domains and thereby modulate cellular processes like cell adhesion, proliferation, and differentiation.

Caption: Potential signaling pathway influenced by NMLP-based polymers.

Experimental Workflows

Caption: General experimental workflow for NMLP-based biomaterials.

Conclusion and Future Perspectives

This compound is a highly versatile monomer for the creation of advanced biomedical polymers. Its inherent biocompatibility, coupled with the ability to form stimuli-responsive materials with enhanced mechanical properties, opens up a wide array of possibilities in drug delivery, tissue engineering, and medical adhesives. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and developers in this exciting field.

Future research will likely focus on several key areas:

-

Advanced Polymer Architectures: The use of controlled polymerization techniques to create more complex architectures, such as block copolymers and star polymers, to achieve more precise control over drug release and material properties.

-

Bio-instructive Materials: The design of NMLP-based materials that can actively direct cell behavior by mimicking the extracellular matrix more closely.

-

In Vivo Studies: More extensive in vivo studies are needed to validate the efficacy and safety of NMLP-based systems for specific clinical applications.

-

Understanding Biological Interactions: A deeper investigation into the specific signaling pathways modulated by NMLP polymers will be crucial for designing next-generation biomaterials with predictable biological responses.

The continued exploration of this compound and its derivatives holds great promise for addressing some of the most pressing challenges in medicine and healthcare.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Deep Learning Approach to Mechanical Property Prediction of Single-Network Hydrogel | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thermo-responsive hydrogels based on acryloyl-L-proline methyl ester and their use as long-acting testosterone delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C9orf72-Derived Proline:Arginine Poly-Dipeptides Modulate Cytoskeleton and Mechanical Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Results of Biocompatibility Testing of Novel, Multifunctional Polymeric Implant Materials In-Vitro and In-Vivo [ouci.dntb.gov.ua]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. boronmolecular.com [boronmolecular.com]

- 14. Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

N-methacryloyl-L-proline derivatives and analogues

An In-depth Technical Guide to N-methacryloyl-L-proline Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a functional monomer that incorporates the unique structural features of the amino acid L-proline into a polymerizable methacryloyl group. Proline, a non-polar proteinogenic amino acid, is known for its distinct cyclic structure which imparts significant conformational rigidity to peptide chains. This characteristic is pivotal in protein synthesis, wound healing, and cellular signaling. By translating these properties into synthetic polymers, this compound and its derivatives have emerged as a versatile platform for the development of advanced biomaterials with applications spanning drug delivery, tissue engineering, and chiral recognition.[1][2][3]

Polymers derived from this compound often exhibit stimuli-responsive behavior, such as temperature and pH sensitivity, making them intelligent materials for controlled drug release.[4][5] Furthermore, the inherent chirality of the L-proline moiety can be exploited for enantioselective separations and catalysis.[3] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of , with a focus on experimental protocols and the underlying biological signaling pathways.

Synthesis and Characterization

The synthesis of this compound and its subsequent polymerization into homopolymers and copolymers are critical steps in the development of proline-based biomaterials.

Synthesis of this compound Monomer

A common method for the synthesis of this compound involves the reaction of L-proline with methacryloyl chloride in an aqueous alkaline solution. A detailed experimental protocol is provided in Section 6.1.

Polymerization of this compound Derivatives

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are frequently employed to synthesize well-defined polymers and copolymers of this compound with controlled molecular weights and narrow molecular weight distributions.[2][4][5][6][7] These methods offer precise control over the polymer architecture, which is crucial for tailoring the material's properties for specific applications. A general protocol for RAFT polymerization is detailed in Section 6.2.

Characterization Techniques

The synthesized monomers and polymers are typically characterized using a suite of analytical techniques to confirm their structure, molecular weight, and purity. These include:

-